N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the acetamido group: This step involves the acylation of an aniline derivative with acetic anhydride or acetyl chloride.
Coupling of the fluorophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated cyclopropane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-1-phenylcyclopropane-1-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N-(3-acetamidophenyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide: Contains a chlorine atom instead of fluorine, potentially leading to different pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may enhance its metabolic stability and binding affinity to certain biological targets, making it a unique compound for specific applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)20-15-3-2-4-16(11-15)21-17(23)18(9-10-18)13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQFGDRCCHKSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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